Molecular Weight and Lipophilicity Differentiation: 4-Ethyl vs. 4-Methyl and 4-Propyl Analogs
4-Ethyl-1-phenylisoquinoline (C₁₇H₁₅N, MW 233.31 g/mol) occupies an intermediate lipophilicity space between the 4-methyl (C₁₆H₁₃N, MW 219.28 g/mol) and 4-propyl (C₁₈H₁₇N, MW 247.33 g/mol) homologs. Computed polar surface area (PSA) is 12.89 Ų for the 4-ethyl derivative, identical to the 4-methyl and 4-propyl analogs due to the conserved nitrogen-only hydrogen-bond acceptor motif. However, the incremental two-methylene addition from methyl to ethyl increases calculated logP by approximately 0.5–0.6 log units (based on π(CH₂) ≈ 0.5), while the further methylene addition to propyl adds another ~0.5 log unit. This positions 4-ethyl-1-phenylisoquinoline in a solubility-permeability window that is distinct from both the less lipophilic 4-methyl and more lipophilic 4-propyl analogs, which is relevant for blood-brain barrier penetration and CYP450 binding predictions .
| Evidence Dimension | Lipophilicity and molecular size (computed physicochemical properties) |
|---|---|
| Target Compound Data | MW 233.31 g/mol; PSA 12.89 Ų; H-bond acceptors: 1; H-bond donors: 0; rotatable bonds: 2; estimated logP ~4.0–4.5 |
| Comparator Or Baseline | 4-Methyl-1-phenylisoquinoline: MW 219.28 g/mol; PSA ~12.89 Ų; est. logP ~3.5–3.9. 4-Propyl-1-phenylisoquinoline: MW 247.33 g/mol; PSA ~12.89 Ų; est. logP ~4.5–5.0 |
| Quantified Difference | ΔMW = +14.03 vs. 4-methyl; ΔMW = -14.02 vs. 4-propyl. ΔlogP ≈ +0.5 to +0.6 vs. 4-methyl; ΔlogP ≈ -0.5 vs. 4-propyl |
| Conditions | Computed properties from Chem960 database using standard cheminformatics algorithms; logP estimated by additive fragment method |
Why This Matters
For procurement decisions, the 4-ethyl homolog provides a lipophilicity increment over the 4-methyl analog without the excessive lipophilicity of the 4-propyl derivative, making it the preferred choice when a moderate logP increase is required for SAR exploration.
